molecular formula C10H7BrFN B7900769 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B7900769
M. Wt: 240.07 g/mol
InChI Key: FRBDLRLXIFYAJC-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H7BrFN It is a cyclopropane derivative that contains both bromine and fluorine atoms attached to a phenyl ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-2-fluorobenzyl chloride with sodium cyanide in the presence of a base, followed by cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylcyclopropane derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds .

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity, while the cyclopropane ring can affect its overall stability and conformation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile
  • 1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile
  • 1-(3-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile

Uniqueness

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBDLRLXIFYAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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